molecular formula C10H11B B1290906 2-Bromo-3-(2-methylphenyl)-1-propene CAS No. 731772-14-8

2-Bromo-3-(2-methylphenyl)-1-propene

Cat. No.: B1290906
CAS No.: 731772-14-8
M. Wt: 211.1 g/mol
InChI Key: GVNSEMKTHSNJNN-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-methylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes It is characterized by the presence of a bromine atom attached to the second carbon of the propene chain and a methylphenyl group attached to the third carbon

Scientific Research Applications

2-Bromo-3-(2-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-(2-methylphenyl)-1-propene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key proteins in this pathway, this compound can alter gene expression and cellular metabolism. Additionally, this compound has been observed to affect the proliferation and differentiation of various cell types, including epithelial and neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to changes in their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, thereby affecting the metabolic processes they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating that its effects can persist even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in metabolic processes. These findings highlight the importance of careful dosage control when using this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those regulated by cytochrome P450 enzymes. This compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites. The interaction of this compound with these enzymes can also affect the levels of other metabolites in the body, thereby influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The distribution of this compound within the body can significantly influence its biological effects, as different tissues may respond differently to the presence of this compound .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins. The targeting of this compound to these specific compartments is likely mediated by post-translational modifications and targeting signals that direct the compound to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(2-methylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-methylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides, halogens, and other reagents.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Addition: Hydrogen halides (HCl, HBr), halogens (Br2, Cl2) in solvents like chloroform or carbon tetrachloride.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or DMSO.

Major Products

    Substitution: Formation of 3-(2-methylphenyl)-1-propanol or 3-(2-methylphenyl)-1-propylamine.

    Addition: Formation of 2-bromo-3-(2-methylphenyl)-1-chloropropane or 2-bromo-3-(2-methylphenyl)-1,2-dibromopropane.

    Elimination: Formation of 3-(2-methylphenyl)-1-propene.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-phenyl-1-propene: Similar structure but lacks the methyl group on the phenyl ring.

    2-Bromo-3-(4-methylphenyl)-1-propene: Similar structure but with the methyl group on the para position of the phenyl ring.

    2-Bromo-3-(2-chlorophenyl)-1-propene: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

2-Bromo-3-(2-methylphenyl)-1-propene is unique due to the presence of the methyl group on the ortho position of the phenyl ring, which can influence its reactivity and the steric effects in chemical reactions. This structural feature can lead to different reaction pathways and products compared to its analogs.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNSEMKTHSNJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641119
Record name 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-14-8
Record name 1-(2-Bromoprop-2-en-1-yl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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